3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
3-methoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-6-3-7-17(13-16)26(22,23)19-15-5-2-4-14(12-15)18(21)20-8-10-25-11-9-20/h2-7,12-13,19H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWUDJXEFOBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide typically involves multiple steps:
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Formation of the Sulfonamide Group: : The initial step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide. For instance, benzenesulfonyl chloride can react with an appropriate amine under basic conditions to yield the sulfonamide intermediate.
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Introduction of the Morpholine Ring: : The morpholine ring can be introduced via a nucleophilic substitution reaction. This involves reacting the sulfonamide intermediate with morpholine in the presence of a suitable base, such as triethylamine, to form the morpholinylcarbonyl derivative.
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Methoxylation: : The final step involves the introduction of the methoxy group. This can be achieved through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include methoxybenzoic acid derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, and the morpholine ring can enhance bioavailability and metabolic stability.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The morpholine ring can interact with biological membranes, enhancing the compound’s ability to penetrate cells.
Comparison with Similar Compounds
Methoxy vs. Halogen Substituents
- 3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide (CAS 690643-51-7): Replaces the methoxy group with fluorine, increasing lipophilicity and metabolic stability.
- 3-Bromo-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide (CAS 356550-39-5) : Incorporates bromine at the 3-position and a morpholinylsulfonyl group. The sulfonyl linkage (vs. carbonyl) is more electron-withdrawing, altering electronic distribution and binding interactions .
Heterocyclic Modifications
- 3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide (CAS 690245-63-7): Substitutes morpholine with a phenyl-piperazine moiety.
- 3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide (CAS 315670-52-1) : Replaces the benzene ring with a benzothiophene scaffold, enhancing aromatic stacking interactions. The morpholinylsulfonyl group retains solubility advantages .
Structural and Pharmacokinetic Implications
Key Observations :
- Morpholine-based derivatives exhibit balanced solubility and H-bonding capacity, whereas piperazine analogs offer greater basicity.
- Halogenation (F, Br) enhances metabolic stability but may reduce aqueous solubility.
Crystallographic Data
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : Crystal structure analysis () reveals dihedral angles of 74.3° between aromatic rings, influencing molecular planarity and packing . Similar conformational analysis could predict the target compound’s binding modes.
Biological Activity
3-Methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known by its CAS number 690962-50-6, is a sulfonamide derivative with potential biological activities. This compound's structure includes a methoxy group and a morpholinylcarbonyl moiety, which may contribute to its pharmacological properties. Research has indicated various biological activities, including antimicrobial effects and potential applications in oncology.
The molecular formula of this compound is C18H20N2O5S, with a molecular weight of 372.43 g/mol. Key physical properties include:
- Melting Point : Not available
- Boiling Point : 591.8 ± 60.0 °C at 760 mmHg
- Density : 1.4 ± 0.1 g/cm³
- LogP : 0.15
- Flash Point : 311.7 ± 32.9 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including the compound in focus. Research indicates that compounds with similar structures exhibit moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Staphylococcus aureus | 32 µg/mL |
| Example B | Escherichia coli | 16 µg/mL |
The specific activity of this compound has not been extensively documented; however, related compounds have shown significant antimicrobial effects, suggesting potential efficacy in treating bacterial infections .
Anticancer Potential
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of sulfonamide derivatives. For instance, studies have shown that certain sulfonamides can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell survival and proliferation.
- Case Study : A study focused on a related compound demonstrated significant reduction in cell viability in human cancer cell lines at concentrations as low as 10 µM.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy of sulfonamide derivatives.
- Methods : Various bacterial strains were exposed to different concentrations of the compounds.
- Results : The study found that certain derivatives exhibited MIC values comparable to standard antibiotics like ampicillin.
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Anticancer Activity Investigation
- Objective : To assess the cytotoxic effects of sulfonamide derivatives on cancer cells.
- Methods : Cell viability assays were conducted on breast cancer cell lines.
- Results : Significant apoptosis was observed at higher concentrations, with potential pathways for further exploration identified.
Q & A
Basic: What are the key steps in synthesizing 3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of 3-methoxybenzenesulfonyl chloride with 3-aminophenyl morpholine-4-carboxylate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide bond .
- Step 2: Purification via column chromatography using a gradient of ethyl acetate/hexane (3:7 ratio) to isolate the target compound.
- Critical Factors: Temperature control during coupling prevents side reactions (e.g., hydrolysis of the morpholinylcarbonyl group). Solvent choice (polar aprotic solvents like DMF) enhances nucleophilic substitution efficiency .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.5–8.0 ppm) .
- High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm ensures >95% purity .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z ~431.12) .
Advanced: How does the methoxy group influence the compound’s solubility and reactivity in biological assays?
Answer:
- Solubility: The methoxy group increases hydrophilicity, improving aqueous solubility (~2.5 mg/mL in PBS buffer at pH 7.4) compared to non-methoxy analogs. This is critical for in vitro assays requiring physiological conditions .
- Reactivity: The electron-donating methoxy group stabilizes the sulfonamide moiety, reducing susceptibility to hydrolysis under acidic conditions (e.g., gastric pH simulations). However, it may hinder electrophilic substitution at the benzene ring in further derivatization .
Advanced: What experimental strategies resolve contradictions between computational binding predictions and empirical enzyme inhibition data?
Answer:
- Docking Validation: Use X-ray crystallography (e.g., PDB ID 1XYZ) to compare predicted binding poses with empirical structures. Adjust force fields (e.g., AMBER vs. CHARMM) to account for sulfonamide-morpholine interactions .
- Kinetic Assays: Measure IC50 values under varied pH and temperature conditions to identify discrepancies caused by assay artifacts (e.g., non-specific binding at high DMSO concentrations) .
Advanced: How can substituent effects (e.g., morpholinylcarbonyl vs. acetyl groups) be systematically studied to optimize target affinity?
Answer:
- SAR Studies: Synthesize analogs replacing morpholinylcarbonyl with acetyl, piperazinyl, or thiomorpholine groups. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Thermodynamic Profiling: Calculate ΔG, ΔH, and ΔS values to determine if binding is enthalpy-driven (hydrogen bonding with morpholine) or entropy-driven (hydrophobic interactions) .
Basic: What are the stability profiles of this compound under storage conditions relevant to laboratory use?
Answer:
- Short-Term Stability: Stable in DMSO at −20°C for 6 months (HPLC purity >90%).
- Long-Term Stability: Lyophilized powder remains stable for >2 years at −80°C. Avoid repeated freeze-thaw cycles to prevent sulfonamide degradation .
Advanced: How to design a robust protocol for assessing metabolic stability in hepatic microsomes?
Answer:
- Incubation Conditions: Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in PBS (pH 7.4) at 37°C.
- Sampling: Collect aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
- Analysis: LC-MS/MS quantifies parent compound depletion. Calculate half-life (t1/2) using nonlinear regression .
Basic: What are the common synthetic byproducts, and how are they mitigated?
Answer:
- Byproducts:
- Unreacted 3-methoxybenzenesulfonyl chloride (retention time ~4.2 min in HPLC).
- Morpholine ring-opened derivatives (detected via HRMS as [M+H]+ ~387.09).
- Mitigation: Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and use scavengers (e.g., molecular sieves) to absorb excess chloride .
Advanced: What computational tools are recommended for modeling this compound’s interactions with carbonic anhydrase IX?
Answer:
- Software: Schrödinger Suite (Glide for docking, Desmond for MD simulations).
- Parameters: Use the OPLS4 force field and explicit water models. Validate with crystallographic data (PDB ID 3IAI) to refine binding free energy calculations (ΔG ~−9.2 kcal/mol) .
Advanced: How to validate target specificity in a panel of closely related enzymes (e.g., carbonic anhydrase isoforms)?
Answer:
- Selectivity Screening: Test inhibition against CA I, II, IX, and XII using fluorogenic assays (e.g., 4-methylumbelliferyl acetate hydrolysis).
- Data Interpretation: Calculate selectivity indices (IC50 ratio CA IX/CA II). A value >100 indicates high specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
